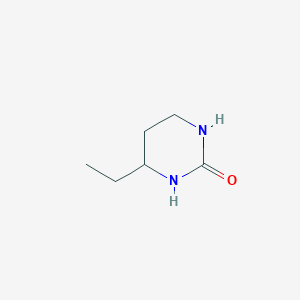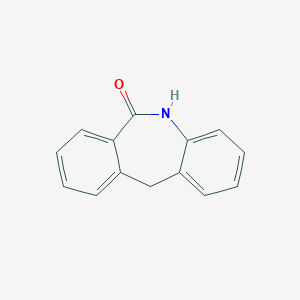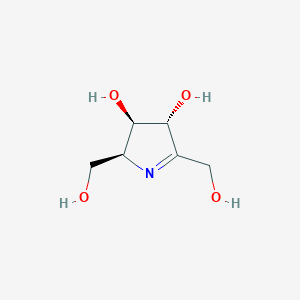
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, also known as 2,3,4,5-tetrahydroxypipecolic acid (THPP), is a naturally occurring amino acid derivative found in various plants and microorganisms. THPP has been found to possess various biological activities, including antitumor, antiviral, and immunomodulatory effects.
Mechanism Of Action
The exact mechanism of action of THPP is not fully understood. However, studies have suggested that THPP may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
Biochemical And Physiological Effects
THPP has been found to possess various biochemical and physiological effects. Studies have shown that THPP can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
Advantages And Limitations For Lab Experiments
One advantage of THPP is that it is a naturally occurring compound that can be easily synthesized from L-threonine. This makes it a relatively inexpensive compound for use in lab experiments. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on THPP. One area of research could be to further investigate the mechanism of action of THPP, particularly its ability to induce apoptosis in cancer cells. Another area of research could be to investigate the potential use of THPP as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future research could focus on developing new synthesis methods for THPP that are more efficient and cost-effective.
Synthesis Methods
THPP can be synthesized from L-threonine through a series of chemical reactions. The first step involves the conversion of L-threonine to L-serine using a threonine dehydratase enzyme. The resulting L-serine is then converted to (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diolahydroxypipecolic acid lactone through a series of chemical reactions. The lactone is then hydrolyzed to produce THPP.
Scientific Research Applications
THPP has been found to possess various biological activities that make it an interesting compound for scientific research. Studies have shown that THPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. THPP has also been found to possess antiviral activity against influenza A virus and human immunodeficiency virus (HIV). In addition, THPP has been shown to possess immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.
properties
CAS RN |
198691-31-5 |
|---|---|
Product Name |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5+,6+/m0/s1 |
InChI Key |
YACWZQLEGQUPOG-OTWZMJIISA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
synonyms |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-alpha-,4-bta-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



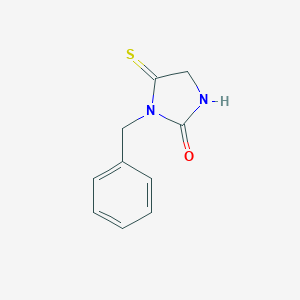
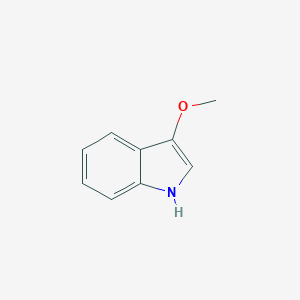
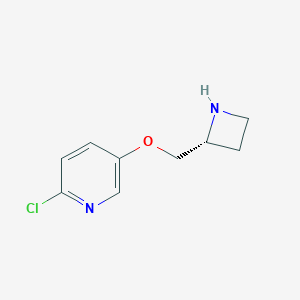
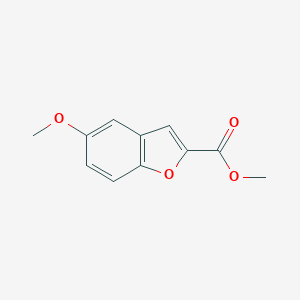
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
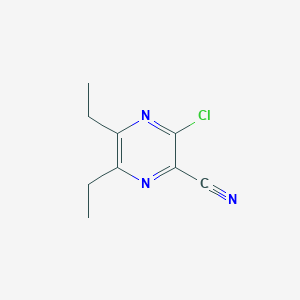

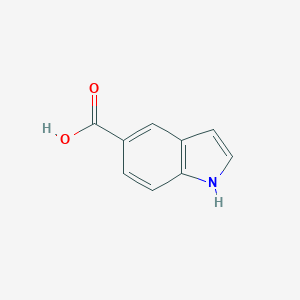
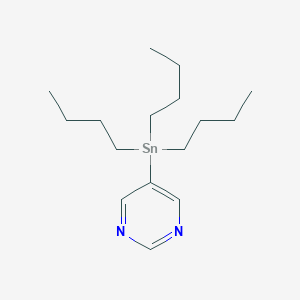
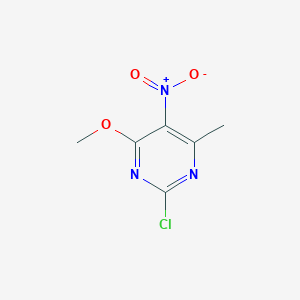
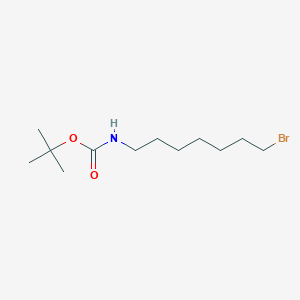
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
